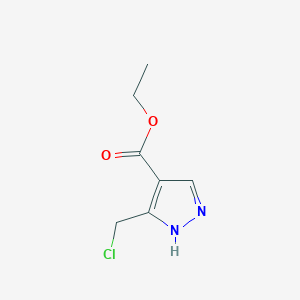
4-Phenyl-2-(4-pyridyl)thiazole
Vue d'ensemble
Description
“4-Phenyl-2-(4-pyridyl)thiazole” is a chemical compound with the empirical formula C14H10N2S . It has a molecular weight of 238.31 and is typically found in solid form .
Synthesis Analysis
The synthesis of thiazole-based compounds, including “this compound”, has been reported in several studies . These studies have used both conventional and green approaches, with ZnO nanoparticles acting as a catalyst in the green approach .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is more negatively charged than carbon and sulfur atoms, which are neutral .
Applications De Recherche Scientifique
Antimicrobial and Antiplasmodial Activities
A study focused on the synthesis and biological evaluation of 2-aminothiazole derivatives, including structures related to 4-Phenyl-2-(4-pyridyl)thiazole, demonstrating antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain and antiplasmodial activity against the chloroquine-sensitive NF54 Plasmodium falciparum strain. The antimycobacterial activity was optimized with a 2-pyridyl ring at position 4 of the thiazole scaffold and a substituted phenyl ring at the 2-amino position, highlighting the scaffold's potential in addressing critical infectious diseases (Mjambili et al., 2014).
Fluorescent Sensing
Research into this compound derivatives has shown significant promise in the development of fluorescent sensors. A specific derivative, 4-phenyl-5-phenylethynyl-2-(2-pyridyl)thiazole (4-PPT), was developed as a ratiometric fluorescent sensor for Fe(III), demonstrating the potential of this compound in analytical and diagnostic applications. The study elaborated on the binding constant, detection limit, and the reversibility of the sensor, showcasing its utility in detecting Fe(III) ions with high specificity (Wang et al., 2016).
Corrosion Inhibition
Thiazole-based pyridine derivatives, related to this compound, have been synthesized and characterized for their corrosion inhibition performance on mild steel in acidic conditions. These compounds demonstrated an ability to act as both anodic and cathodic inhibitors, providing a protective layer on the mild steel surface. The effectiveness of these inhibitors is attributed to their adsorption, which follows the Langmuir isotherm model. This highlights the application of this compound derivatives in the field of corrosion science, offering solutions to material degradation in industrial settings (Chaitra et al., 2016).
Material Science and Chemistry
The compound and its derivatives have been studied for their chemical properties and applications in materials science. For instance, the synthesis and absorption characteristics of monoazo dyes incorporating bis-heterocyclic aromatic systems, including thiazole derivatives, were explored. These compounds, due to their unique solvatochromic properties, have potential applications in dyeing textiles and developing optical materials with specific light absorption and emission properties (Yen & Wang, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Phenyl-2-(4-pyridyl)thiazole is the p38 mitogen-activated protein kinase . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound interacts with its target by inhibiting the activity of the p38 mitogen-activated protein kinase . This inhibition results in a decrease in the release of tumor necrosis factor-α (TNF-α) from human monocytic THP-1 cells stimulated by lipopolysaccharide .
Biochemical Pathways
The compound affects the p38 MAPK signaling pathway . By inhibiting the p38 kinase, it disrupts the downstream effects of this pathway, which include the production and release of TNF-α .
Result of Action
The inhibition of the p38 kinase and the subsequent decrease in TNF-α release result in significant anti-inflammatory activity . In an anti-collagen monoclonal antibody-induced arthritis mouse model, the compound demonstrated significant in vivo anti-inflammatory activity .
Propriétés
IUPAC Name |
4-phenyl-2-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWADCDCAPDAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353340 | |
| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
106950-18-9 | |
| Record name | 4-phenyl-2-(4-pyridyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106950-18-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)








![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)


